molecular formula C24H24ClNO2 B11706683 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol

2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol

Cat. No.: B11706683
M. Wt: 393.9 g/mol
InChI Key: VTLTUYIEKGDLAU-UHFFFAOYSA-N
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Description

2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility and have been extensively studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol typically involves the condensation reaction between 5-benzyl-2-hydroxybenzaldehyde and 4-tert-butyl-6-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial for its role as a ligand in coordination chemistry. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-4-nitrophenol
  • 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-5-nitrophenol
  • 2-[(E)-(2-Hydroxyphenyl)methylidene]amino-4-tert-butylphenol

Uniqueness

Compared to similar compounds, 2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol is unique due to the presence of the benzyl group and the chloro substituent. These functional groups enhance its chemical reactivity and biological activity, making it a more versatile and potent compound for various applications .

Properties

Molecular Formula

C24H24ClNO2

Molecular Weight

393.9 g/mol

IUPAC Name

2-[(5-benzyl-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C24H24ClNO2/c1-24(2,3)19-13-20(25)23(28)21(14-19)26-15-18-12-17(9-10-22(18)27)11-16-7-5-4-6-8-16/h4-10,12-15,27-28H,11H2,1-3H3

InChI Key

VTLTUYIEKGDLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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